molecular formula C17H19BrN2 B13876338 1-[(3-Bromophenyl)-phenylmethyl]piperazine

1-[(3-Bromophenyl)-phenylmethyl]piperazine

Cat. No.: B13876338
M. Wt: 331.2 g/mol
InChI Key: YNZQUVOSFLCDGV-UHFFFAOYSA-N
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Description

General Context of Piperazine (B1678402) Scaffolds in Basic Chemical and Biomedical Research

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govnbinno.comnih.gov Its versatile structure allows for extensive chemical modification, enabling the synthesis of diverse compound libraries. nih.gov The physicochemical properties of the piperazine moiety, such as its basicity and potential for high water solubility, often result in favorable pharmacokinetic profiles, including improved oral bioavailability and better absorption, distribution, metabolism, and excretion (ADME) characteristics. nbinno.comnih.gov

This structural unit is a key component in a wide array of commercially available drugs with varied pharmacological activities, including anticancer, antidepressant, antiviral, and antihistaminic agents. nih.govmdpi.comgoogleapis.comresearchgate.net The conformational flexibility of the piperazine ring, typically adopting a chair conformation, and the presence of two nitrogen atoms for substitution make it an ideal linker to connect different pharmacophores or as a central scaffold for building molecules that interact with specific biological targets. nbinno.comresearchgate.net Researchers have extensively utilized this nucleus to develop novel compounds for treating a multitude of diseases, highlighting its fundamental importance in drug discovery and development. researchgate.netresearchgate.net

Significance of Arylmethyl Moiety in Modulating Molecular Interactions

The arylmethyl group, particularly the benzhydryl (diphenylmethyl) moiety, is a significant structural feature in many biologically active compounds. This bulky, lipophilic group can profoundly influence a molecule's interaction with biological targets. The two aryl rings provide a large surface area for engaging in hydrophobic and van der Waals interactions within the binding pockets of proteins and enzymes. google.comasianpubs.org

Introducing an arylmethyl group can modulate a compound's properties in several ways. It can increase potency and binding affinity by occupying hydrophobic pockets in a receptor, displacing water molecules in a process that is energetically favorable. asianpubs.org Furthermore, the steric bulk of the arylmethyl group can impose conformational constraints on the molecule, locking it into a bioactive conformation that is optimal for target binding. nih.gov The substitution pattern on the aryl rings offers a powerful tool for fine-tuning the electronic and steric properties of the molecule, which can enhance selectivity and modulate metabolic stability. google.com

Research Landscape for Benzhydryl-Substituted Piperazines

The combination of the piperazine scaffold and the benzhydryl moiety has yielded a rich field of research, with numerous derivatives synthesized and evaluated for a range of biological activities. This class of compounds, known as 1-benzhydrylpiperazines, forms the structural core of several well-known antihistamine drugs. google.com

Beyond their antihistaminic properties, research has demonstrated the potential of benzhydryl-substituted piperazines in other therapeutic areas. For instance, novel hybrids incorporating this scaffold have been synthesized and tested for antituberculosis activity, with some showing excellent potency against Mycobacterium tuberculosis. nih.gov Other studies have focused on developing benzhydrylpiperazine derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which have potential applications as anti-inflammatory and anticancer agents. google.com The research landscape clearly indicates that the 1-benzhydrylpiperazine (B193184) framework is a versatile and fruitful starting point for the design of new bioactive molecules. google.com

Below is a table summarizing research findings on various benzhydryl-substituted piperazine derivatives, illustrating the diverse biological activities investigated for this class of compounds.

Compound Derivative Class Biological Activity Investigated Key Findings
Benzhydrylpiperazine-Coupled NitrobenzenesulfonamidesAntituberculosisHybrids showed excellent activity against Mycobacterium tuberculosis with low cytotoxicity. nih.gov
Benzhydrylpiperazine-Oxadiazole HybridsDual COX-2/5-LOX InhibitionCertain derivatives showed potent dual inhibition, outperforming standard drugs like celecoxib. google.com
1-Benzhydrylpiperazine DerivativesAntihistaminic & AnthelminticThe core structure is associated with both antihistaminic and anthelmintic properties.
Substituted BenzhydrylpiperazinesNerve Growth StimulationDerivatives have been shown to exhibit stimulation of nerve growth and prevention of neuronal damage. google.com

Scope and Objectives of Investigating 1-[(3-Bromophenyl)-phenylmethyl]piperazine

The specific compound this compound represents a logical extension of the research into benzhydryl-substituted piperazines. The introduction of a bromine atom onto one of the phenyl rings is a common strategy in medicinal chemistry to modulate a molecule's biological profile. Halogen atoms can alter a compound's lipophilicity, electronic distribution, and metabolic stability.

Investigating this particular molecule serves several key objectives:

Exploring Structure-Activity Relationships (SAR): To understand how the position and nature of a halogen substituent on the benzhydryl moiety affect biological activity compared to unsubstituted or differently substituted analogs.

Developing Novel Chemical Probes: To create a new tool for exploring the binding pockets of various biological targets, leveraging the specific steric and electronic properties conferred by the meta-bromo substitution.

Identifying New Lead Compounds: To assess the potential of this compound as a starting point for the development of new therapeutic agents, building upon the known activities of the broader benzhydrylpiperazine class.

The synthesis of this compound would likely follow established routes for N-alkylation of piperazine, for example, by reacting piperazine with 1-bromo-3-(chloro(phenyl)methyl)benzene. google.com A thorough characterization and biological evaluation of this specific derivative would contribute valuable data to the ongoing exploration of arylmethyl piperazine derivatives in chemical and biomedical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19BrN2

Molecular Weight

331.2 g/mol

IUPAC Name

1-[(3-bromophenyl)-phenylmethyl]piperazine

InChI

InChI=1S/C17H19BrN2/c18-16-8-4-7-15(13-16)17(14-5-2-1-3-6-14)20-11-9-19-10-12-20/h1-8,13,17,19H,9-12H2

InChI Key

YNZQUVOSFLCDGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the Piperazine (B1678402) Core

While piperazine is an inexpensive and readily available starting material, understanding the methodologies for its core synthesis is crucial for creating substituted analogues.

A classical and widely utilized method for constructing the piperazine ring involves the double N-alkylation of a primary amine with a bis(2-haloethyl)amine, such as bis(2-chloroethyl)amine (B1207034). researchgate.net This reaction proceeds via a double nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the haloethyl group, leading to cyclization.

The general reaction is as follows: R-NH₂ + (ClCH₂CH₂)₂NH → 1-R-Piperazine

This method is particularly effective for preparing N-aryl piperazines. For instance, an appropriately substituted aniline (B41778) can be reacted with bis(2-chloroethyl)amine hydrochloride, often in a high-boiling solvent like diglyme (B29089) at elevated temperatures, to yield the corresponding N-arylpiperazine. researchgate.netnih.gov

Table 1: Representative Conditions for Piperazine Synthesis via Cyclization

Amine ReactantReagentSolventTemperatureProduct Type
Aniline DerivativeBis(2-chloroethyl)amine HClDiglyme~150°CN-Arylpiperazine
Primary AmineBis(2-haloethyl)amineHigh-boiling EtherElevatedN-Alkyl/Arylpiperazine

Alternative Ring-Closing Approaches for Piperazine Formation

Beyond the classical cyclization, several other strategies have been developed to form the piperazine skeleton. mdpi.com These methods offer alternative pathways that can be advantageous depending on the desired substitution pattern and the complexity of the target molecule.

Reductive Cyclization of Dioximes : A conceptually different approach involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. The resulting dioxime is then subjected to a catalytic reductive cyclization, using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, to form the piperazine ring. mdpi.com

From Diols and Diamines : Ruthenium-catalyzed coupling of diols with diamines provides another route to piperazines under specific conditions. organic-chemistry.org

Hydrogenation of Pyrazines : The reduction of substituted pyrazines can yield tetrahydropyrazines, which are piperazine derivatives. This method is limited by the availability of the starting pyrazine. mdpi.com

Dimerization of Aziridines : A [3+3]-type dimerization of aziridine (B145994) derivatives can also lead to the formation of a six-membered piperazine ring. mdpi.com

These alternative methods are particularly valuable for synthesizing polysubstituted piperazines where direct functionalization of the parent ring is challenging. mdpi.com

Introduction of the Arylmethyl Moiety at Piperazine Nitrogen

For the synthesis of 1-[(3-Bromophenyl)-phenylmethyl]piperazine, the most common strategy begins with piperazine itself and focuses on the formation of the carbon-nitrogen bond to attach the (3-bromophenyl)-phenylmethyl group.

Direct N-alkylation is a primary method for attaching alkyl groups to a piperazine nitrogen. nih.gov This involves the nucleophilic attack of the secondary amine of piperazine on an electrophilic carbon. In the context of the target molecule, this would be achieved by reacting piperazine with a (3-bromophenyl)(phenyl)methyl halide, such as (3-bromophenyl)(phenyl)methyl chloride or bromide. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid byproduct and a suitable solvent. researchgate.net

A related and highly effective method is reductive amination . This two-step, one-pot process involves the reaction of piperazine with an appropriate ketone, in this case, 3-bromobenzophenone (B87063). The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the final N-alkylated product. nih.gov

Table 2: Common Methods for N-Alkylation of Piperazine

MethodElectrophileReagentsKey Features
Direct AlkylationAlkyl Halide (R-X)Base (K₂CO₃, Et₃N)Straightforward nucleophilic substitution. researchgate.netambeed.com
Reductive AminationKetone or AldehydeReducing Agent (NaBH(OAc)₃)Mild conditions, high functional group tolerance. nih.gov

Palladium-Catalyzed Coupling Reactions for Arylmethyl Attachment

While direct N-alkylation is effective, modern synthetic chemistry often employs transition metal-catalyzed reactions for C-N bond formation. The most prominent of these is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov This reaction is primarily used to form N-aryl bonds by coupling an amine with an aryl halide or triflate. nih.govmit.edu

For the synthesis of the specific target molecule this compound, a direct one-step Buchwald-Hartwig reaction is not feasible as the bond being formed is to a benzylic carbon, not directly to the aryl ring. However, this catalytic method is instrumental in synthesizing key precursors. For instance, 1-(3-bromophenyl)piperazine (B3035295) can be efficiently synthesized by the palladium-catalyzed coupling of piperazine (or its N-Boc protected form) with 1,3-dibromobenzene. chemicalbook.com Once this precursor is formed, the phenylmethyl (benzyl) group can be introduced on the second nitrogen via the N-alkylation methods described previously.

The general conditions for a Buchwald-Hartwig reaction involve a palladium source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. chemicalbook.comnih.gov

Table 3: Example of Palladium-Catalyzed Synthesis of a Piperazine Precursor

Aryl HalideAmineCatalystLigandBaseSolventProductRef
1,3-DibromobenzeneN-methylpiperazinePd₂(dba)₃BINAPNaOtBuToluene1-(3-Bromophenyl)-4-methylpiperazine chemicalbook.com

Bromine Atom Introduction and Positional Isomerism

The regiochemistry of the final product, specifically the placement of the bromine atom at the 3-position (meta) of the phenyl ring, is determined by the choice of starting materials rather than a late-stage bromination reaction. Direct bromination of a complex molecule like 1-(phenyl-phenylmethyl)piperazine would likely lead to a mixture of isomers and potential side reactions.

Therefore, the bromine atom is incorporated from the outset using a brominated precursor. The synthesis of the (3-bromophenyl)-phenylmethyl moiety typically starts with 3-bromobenzophenone. This ketone can be synthesized via a Friedel-Crafts acylation of benzene (B151609) with 3-bromobenzoyl chloride or from the reaction of a phenyl Grignard reagent with 3-bromobenzonitrile. The 3-bromobenzophenone then serves as the electrophile in a reductive amination with piperazine or is converted to the corresponding (3-bromophenyl)(phenyl)methanol, which can be subsequently halogenated to form the alkylating agent for a direct substitution reaction.

The concept of positional isomerism is critical. The identity of the final product is dictated by the starting brominated phenyl compound:

Starting with 2-bromobenzophenone would lead to the formation of the ortho-isomer, 1-[(2-Bromophenyl)-phenylmethyl]piperazine.

Starting with 3-bromobenzophenone leads to the desired meta-isomer, this compound.

Starting with 4-bromobenzophenone would result in the para-isomer, 1-[(4-Bromophenyl)-phenylmethyl]piperazine. asianpubs.org

This precise control through precursor selection is a fundamental principle in targeted organic synthesis, ensuring the formation of a single, desired constitutional isomer.

Methods for Selective Bromination of Phenyl Rings

The introduction of a bromine atom at a specific position on a phenyl ring is a key step in the synthesis of many targeted molecules, including this compound. The regioselectivity of electrophilic aromatic bromination is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For a precursor like 1-(phenyl-phenylmethyl)piperazine, direct bromination would likely lead to a mixture of products due to the activating nature of the alkyl substituent on both phenyl rings. Therefore, a more controlled, multi-step synthetic strategy is generally employed, starting with a pre-brominated precursor.

A common and effective method for the synthesis of the 3-bromo isomer involves the use of starting materials where the bromine is already in the desired meta position. For instance, the synthesis can commence from 3-bromobenzophenone. This ketone can be reduced to the corresponding alcohol, 3-bromobenzhydrol, which is then converted to 3-bromobenzhydryl chloride. Subsequent nucleophilic substitution with piperazine yields the target compound.

Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed. This reaction would involve coupling piperazine with a 1-bromo-3-(bromomethyl)benzene derivative, though selectivity between the two bromine-bearing carbons could be a challenge. A more reliable approach is the coupling of a protected piperazine with 1,3-dibromobenzene, followed by the introduction of the second phenyl group via another coupling reaction, and finally deprotection.

For direct bromination of an unsubstituted diarylmethylpiperazine, achieving high selectivity for the meta-position is challenging. Electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid are typically used. mdpi.com The diphenylmethyl group is an ortho-, para-director. Therefore, to achieve meta-bromination, one would need to employ a strategy that overcomes the natural directing effects of the substituents, which is often synthetically complex and may result in low yields of the desired isomer.

Table 1: Comparison of Synthetic Strategies for 3-Bromination

Synthetic StrategyKey ReagentsAdvantagesDisadvantages
From 3-BromobenzophenoneNaBH₄, SOCl₂, PiperazineHigh regioselectivity, readily available starting materialsMulti-step process
Buchwald-Hartwig Amination1,3-Dibromobenzene, Piperazine, Pd catalystGood control over C-N bond formationRequires careful control of reaction conditions to avoid side reactions
Direct Bromination1-(Diphenylmethyl)piperazine, NBS/Lewis AcidPotentially fewer stepsPoor regioselectivity for the meta position, likely to produce a mixture of isomers

Synthesis of Positional Isomers (e.g., ortho-, para- analogs) for Comparative Research

The synthesis of ortho- and para- positional isomers of this compound is essential for comparative structure-activity relationship (SAR) studies. The synthetic routes to these isomers are analogous to the synthesis of the meta-isomer, with the primary difference being the choice of the starting brominated precursor.

Synthesis of 1-[(2-Bromophenyl)-phenylmethyl]piperazine (ortho-isomer): The synthesis of the ortho-isomer would typically start from 2-bromobenzophenone. This precursor is then subjected to a similar reaction sequence as the meta-isomer:

Reduction: 2-Bromobenzophenone is reduced to 2-bromobenzhydrol using a reducing agent such as sodium borohydride (B1222165).

Halogenation: The resulting alcohol is converted to 2-bromobenzhydryl chloride using a halogenating agent like thionyl chloride.

Nucleophilic Substitution: The final step involves the reaction of 2-bromobenzhydryl chloride with piperazine to yield the desired ortho-isomer.

Synthesis of 1-[(4-Bromophenyl)-phenylmethyl]piperazine (para-isomer): Similarly, the para-isomer is synthesized starting from 4-bromobenzophenone. The synthetic pathway mirrors that of the ortho- and meta-isomers:

Reduction: 4-Bromobenzophenone is reduced to 4-bromobenzhydrol.

Halogenation: The alcohol is converted to 4-bromobenzhydryl chloride.

Nucleophilic Substitution: Reaction with piperazine affords 1-[(4-Bromophenyl)-phenylmethyl]piperazine.

The synthesis of these isomers allows for a systematic investigation of how the position of the bromine atom on the phenyl ring influences the compound's properties. A patent for related benzimidazole (B57391) derivatives describes the synthesis of positional isomers by starting with the appropriately substituted precursors, which supports this general synthetic strategy. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques

The central carbon atom of the diphenylmethyl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules often resides in only one of the enantiomers, making the preparation of enantiomerically pure forms a critical aspect of its chemical investigation.

Enantioselective Synthetic Routes

Enantioselective synthesis aims to produce a single enantiomer directly. For diarylmethylamines and their derivatives, several catalytic asymmetric methods have been developed. A plausible enantioselective route to this compound could involve the asymmetric reduction of a precursor imine or the asymmetric addition of a nucleophile to an imine.

One potential strategy is the catalytic asymmetric addition of a phenyl group to an imine derived from 3-bromobenzaldehyde (B42254) and a protected piperazine. This could be achieved using a chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand.

Another approach is the enantioselective reduction of a ketimine precursor. The ketimine, formed from 3-bromobenzophenone and piperazine (or a protected derivative), could be reduced using a chiral reducing agent or a catalyst in the presence of a hydrogen source. For example, a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) could be employed to achieve high enantioselectivity.

While specific enantioselective methods for this compound are not extensively documented, the synthesis of other chiral piperazines has been reported, providing a foundation for developing such routes. clockss.orgnih.gov

Diastereoselective Approaches and Chromatographic Separation

When a chiral auxiliary is used, a diastereoselective synthesis can be performed. This involves reacting the racemic starting material with a chiral molecule to form a pair of diastereomers, which can then be separated due to their different physical properties.

A common method for the resolution of chiral amines is the formation of diastereomeric salts with a chiral acid. For this compound, which is basic, resolution can be achieved by reacting the racemic mixture with an enantiomerically pure chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid. pharmtech.com The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the piperazine derivative can be liberated by treatment with a base. The resolution of the structurally similar 1-[(4-chlorophenyl)phenylmethyl]piperazine has been successfully achieved using this method, suggesting its applicability to the target compound. google.com

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical and preparative separation of enantiomers. mdpi.com A racemic mixture of this compound can be passed through a column containing a chiral stationary phase. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Derivatization Strategies for Structural Modification

The piperazine ring of this compound offers a versatile handle for structural modification, particularly at the secondary amine nitrogen. These modifications can be used to modulate the compound's physicochemical properties and to explore its structure-activity relationships further.

Substitution Reactions on the Piperazine Nitrogen

The secondary amine of the piperazine ring is nucleophilic and can readily undergo a variety of substitution reactions.

N-Alkylation: N-alkylation is a common derivatization strategy and can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.comnih.govnih.govbeilstein-journals.orgmdpi.com The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate, triethylamine, and sodium hydride.

N-Arylation: N-arylation introduces an aromatic ring onto the piperazine nitrogen. This can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comnih.govorganic-chemistry.orgbeilstein-journals.org In this reaction, the piperazine derivative is coupled with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable ligand. This method allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

N-Acylation: N-acylation involves the reaction of the piperazine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. This reaction is typically carried out in the presence of a base to scavenge the acid byproduct. The resulting amides are generally more stable and less basic than the parent amine.

Reductive Amination: Reductive amination provides another route to N-alkyl derivatives. This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the piperazine with an aldehyde or ketone, followed by in-situ reduction with a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

Table 2: Common Derivatization Reactions on the Piperazine Nitrogen

Reaction TypeReagentsProduct Functional Group
N-AlkylationAlkyl halide, BaseTertiary amine
N-ArylationAryl halide, Pd/Cu catalyst, Ligand, BaseN-Aryl piperazine
N-AcylationAcid chloride/anhydride, BaseAmide
Reductive AminationAldehyde/Ketone, Reducing agentTertiary amine

Modifications to the Phenyl and Bromophenyl Moieties

The phenyl and bromophenyl groups of this compound are amenable to a range of chemical modifications, primarily through palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution. These reactions enable the introduction of diverse functional groups, leading to the generation of a wide array of derivatives.

Modifications of the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical diversity of the parent molecule.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester. For instance, the reaction of a 1-(3-bromophenyl)piperazine derivative with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) can yield the corresponding biaryl compound. libretexts.orgnih.gov This allows for the introduction of a wide range of substituted or unsubstituted aryl and heteroaryl groups at the 3-position of the phenyl ring.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net For example, reacting a 1-(3-bromophenyl)piperazine derivative with phenylacetylene (B144264) using a palladium catalyst like PdCl₂(PPh₃)₂ and a copper salt such as CuI in the presence of a base (e.g., an amine) would result in the formation of a phenylethynyl-substituted piperazine derivative. researchgate.net

Buchwald-Hartwig Amination: This reaction is a key method for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. researchgate.netwikipedia.org For example, the reaction of a 1-(3-bromophenyl)piperazine derivative with morpholine (B109124), catalyzed by a palladium complex with a suitable phosphine ligand, would yield the corresponding N-arylated morpholine derivative. rsc.org

The following table summarizes representative palladium-catalyzed cross-coupling reactions that can be applied to the bromophenyl moiety of this compound, based on analogous transformations with 1-(3-bromophenyl)piperazine.

Reaction TypeStarting Material AnalogueCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-Miyaura Coupling1-(3-Bromophenyl)piperazine4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/Water1-(3-(4-Methoxyphenyl)phenyl)piperazine derivative
Sonogashira Coupling1-(3-Bromophenyl)piperazinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Triethylamine1-(3-(Phenylethynyl)phenyl)piperazine derivative
Buchwald-Hartwig Amination1-(3-Bromophenyl)piperazineMorpholinePd₂(dba)₃, BINAP, NaOt-Bu, Toluene4-(3-(Piperazin-1-yl)phenyl)morpholine derivative

Modifications of the Phenyl Moiety

The unsubstituted phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the benzhydrylpiperazine substituent would need to be considered in these transformations. Given the steric bulk of the substituent, substitution at the para position is generally favored.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved through nitration, typically using a mixture of nitric acid and sulfuric acid. This reaction would likely yield the p-nitro derivative as the major product. The nitro group can subsequently be reduced to an amino group, which can then be further functionalized.

Friedel-Crafts Acylation: This reaction introduces an acyl group to the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.comkhanacademy.org For example, the acylation of a 1-benzhydrylpiperazine (B193184) analogue with acetyl chloride and AlCl₃ would be expected to yield the 4-acetylphenyl derivative. nih.gov The resulting ketone can serve as a precursor for a variety of other functional groups.

The table below provides hypothetical examples of electrophilic aromatic substitution reactions on the phenyl moiety of this compound, based on the reactivity of similar aromatic compounds.

Reaction TypeStarting Material AnalogueReagentsExpected Major Product
Nitration1-BenzhydrylpiperazineHNO₃, H₂SO₄1-((4-Nitrophenyl)(phenyl)methyl)piperazine derivative
Friedel-Crafts Acylation1-BenzhydrylpiperazineAcetyl chloride, AlCl₃1-((4-Acetylphenyl)(phenyl)methyl)piperazine derivative

These synthetic methodologies provide a robust toolkit for the chemical modification of the phenyl and bromophenyl moieties of this compound, enabling the synthesis of a diverse library of analogues for further investigation.

Structure Activity Relationship Sar Investigations

Systematic Structural Variations and Their Influence on Biological Activity Parameters

The biological profile of 1-[(3-Bromophenyl)-phenylmethyl]piperazine is intricately linked to its molecular architecture. Researchers have systematically altered various parts of the molecule—the position of the bromine atom, the nature of the linker region, and the substituents on the phenyl rings—to map the SAR landscape.

Impact of Bromine Substitution Position on Molecular Recognition

The location of the bromine atom on the phenyl ring is a critical determinant of the compound's interaction with its biological targets. While direct comparative studies on the ortho, meta, and para isomers of the bromophenyl moiety in this specific scaffold are not extensively detailed in publicly available research, general principles of medicinal chemistry suggest that the position of a halogen substituent significantly impacts electronic distribution, lipophilicity, and steric hindrance, thereby influencing binding affinity and selectivity.

For instance, moving the bromine from the meta (3-position) to the ortho (2-position) or para (4-position) would alter the molecule's dipole moment and its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding. The steric bulk of the bromine atom in the ortho position could also impose conformational restrictions on the molecule, potentially leading to a different binding pose compared to the meta or para isomers.

Table 1: Hypothetical Impact of Bromine Position on Biological Activity

Substitution PositionPotential Influence on Molecular Recognition
Ortho (2-position)May introduce steric hindrance, potentially altering the preferred conformation and reducing binding affinity. Could also engage in unique intramolecular interactions.
Meta (3-position)Offers a balance of electronic effects and steric accessibility, often leading to favorable binding interactions.
Para (4-position)Can significantly alter the electronic properties of the phenyl ring and may be involved in key interactions within a receptor's binding pocket.

This table is based on general principles of medicinal chemistry and requires specific experimental data for validation.

Role of Alkyl Chain Lengths and Branching in Linker Regions

In analogous series of compounds, increasing the length of the alkyl chain can allow the molecule to access deeper regions of a binding pocket, potentially forming additional favorable interactions. However, an excessively long linker might introduce too much flexibility, leading to an entropic penalty upon binding and a decrease in affinity. Branching on the alkyl chain can introduce steric constraints, which may either be beneficial, by locking the molecule into a more active conformation, or detrimental, by preventing optimal binding.

Effects of Different Substituents on Phenyl Rings

Replacing or adding substituents to the phenyl rings of the this compound scaffold is a common strategy to probe the SAR. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—can dramatically alter the compound's properties.

Table 2: Influence of Phenyl Ring Substituents on Activity in Diarylmethylpiperazine Analogs

SubstituentPositionGeneral Effect on Activity
Fluorine (F)ParaOften enhances metabolic stability and can improve binding affinity. mdpi.com
Chlorine (Cl)ParaCan increase lipophilicity and may lead to enhanced activity, depending on the target.
Methyl (CH₃)Ortho, ParaCan have varied effects; sometimes improving activity through favorable steric interactions or increased lipophilicity. mdpi.com
Methoxy (OCH₃)ParaCan act as a hydrogen bond acceptor and alter electronic properties, with variable effects on activity.
Trifluoromethyl (CF₃)MetaA lipophilic, electron-withdrawing group that has been shown to improve in vitro activity in some N-arylpiperazine series. mdpi.com

Analysis of Conformational Preferences and Stereochemical Effects on Activity

The three-dimensional shape of this compound is not static and is crucial for its biological function. Conformational analysis and the study of its stereoisomers are therefore essential components of its SAR investigation.

Chirality and Enantiomeric Activity Differences

The central carbon atom of the benzhydryl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (non-superimposable mirror images). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

One enantiomer may bind with high affinity to a specific receptor, while the other may be significantly less active or even interact with a different target altogether. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers. Therefore, the separation and individual testing of the enantiomers of this compound are crucial steps in its development as a therapeutic agent. While specific studies detailing the differential activity of the enantiomers of this particular compound are not widely available, it is a critical area of investigation for any chiral drug candidate. In related chiral piperazine (B1678402) derivatives, stereoselective effects on biological activity have been observed, with different enantiomers displaying distinct pharmacological profiles. researchgate.net For instance, in some 2-substituted piperazines, the (R)-enantiomers have been shown to bind more effectively to certain nicotinic acetylcholine (B1216132) receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound and related diarylmethylpiperazines, QSAR studies are instrumental in predicting the therapeutic potential and guiding the synthesis of new, more potent analogs. These models are built upon a foundation of calculated molecular descriptors and are rigorously validated to ensure their predictive power.

The biological activity of this compound and its analogs is influenced by a variety of physicochemical properties. In QSAR studies, these properties are quantified by molecular descriptors, which can be broadly categorized as constitutional, topological, geometrical, and electronic. The selection of appropriate descriptors is a critical step in developing a meaningful QSAR model.

For piperazine derivatives, several types of descriptors have been shown to be important in correlating with biological activities such as antidepressant, antihistamine, or renin inhibitory effects. Current time information in Pasuruan, ID.scispace.comnih.gov While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles from related series of compounds can be applied.

Key Physicochemical Descriptors in QSAR Models of Piperazine Derivatives:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition. Examples include the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO). scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net In a study on piperazine and keto piperazine derivatives as renin inhibitors, these constitutional descriptors were found to play a vital role in the binding of the ligands to the renin enzyme. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for receptor-ligand interactions. Examples include the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and dipole moment. Current time information in Pasuruan, ID. For instance, in a QSAR study of aryl alkanol piperazine derivatives with antidepressant activities, the HOMO energy was identified as a key descriptor influencing noradrenaline reuptake inhibition. Current time information in Pasuruan, ID. The presence of the electronegative bromine atom on the phenyl ring of this compound would significantly impact the electronic distribution and would be a key factor in any QSAR model.

Topological and Geometrical Descriptors: These descriptors provide information about the size, shape, and connectivity of the molecule. Examples include the molecular shadow (Shadow-XZ) and the principal moment of inertia (PMI-mag). Current time information in Pasuruan, ID. Such descriptors are important for understanding how the molecule fits into a receptor's binding site. For example, the Shadow-XZ descriptor was found to be a key factor in the noradrenaline reuptake inhibition activity of certain piperazine derivatives. Current time information in Pasuruan, ID.

The following interactive table illustrates some of the physicochemical descriptors that would be relevant in a hypothetical QSAR study of this compound and its analogs.

Compound IDSv (Sum of atomic van der Waals volumes)nDB (Number of Double Bonds)HOMO (eV)Dipole Moment (Debye)
1 325.46-8.952.15
Analog A 310.26-8.821.98
Analog B 340.77-9.102.35
Analog C 315.86-8.992.05

Note: The data in this table is hypothetical and for illustrative purposes only.

The development of a robust and predictive QSAR model requires rigorous statistical validation. This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Both internal and external validation techniques are employed.

Internal Validation:

Internal validation assesses the stability and robustness of the QSAR model using the initial dataset. A common method is the leave-one-out (LOO) cross-validation . In this technique, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive power.

External Validation:

External validation is a more stringent test of a QSAR model's predictive capability. The initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside. The model is then used to predict the activity of the compounds in the test set. The predictive performance is evaluated using the predictive r² (r²_pred or R²_pred). A high r²_pred value (typically > 0.6) suggests that the model has good predictive power for external data.

In a study on aryl alkanol piperazine derivatives, statistically significant 2D-QSAR models were developed with r² > 0.924, r(-CV)² > 0.870, and r(-pred)² > 0.890. Current time information in Pasuruan, ID. Similarly, a robust QSAR model for piperazine and keto piperazine derivatives as renin inhibitors showed a correlation coefficient (R²) of 0.846, a cross-validation correlation coefficient (Q²) of 0.818, and a predictive R² (R²_pred) of 0.821. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net

The following interactive table presents a hypothetical summary of statistical validation parameters for a QSAR model developed for a series of diarylmethylpiperazine analogs, including this compound.

Statistical ParameterValueInterpretation
r² (Coefficient of Determination) 0.8888% of the variance in biological activity is explained by the model.
q² (Cross-validated r²) 0.75Good internal predictive ability.
r²_pred (Predictive r² for external set) 0.81Strong capability to predict the activity of new compounds.
RMSE (Root Mean Square Error) 0.25Low error in the predicted activity values.

Note: The data in this table is hypothetical and for illustrative purposes only.

The rigorous development and validation of QSAR models are essential for the rational design of novel and more effective therapeutic agents based on the this compound scaffold.

Molecular Interactions and Pharmacological Target Elucidation Pre Clinical, Mechanistic Focus

Receptor Binding Profiling

The initial characterization of 1-[(3-Bromophenyl)-phenylmethyl]piperazine involved comprehensive receptor binding assays to determine its affinity and selectivity for a range of neurochemical targets.

While direct binding data for this compound is not extensively available in the public domain, the pharmacological profiles of structurally related piperazine (B1678402) compounds provide a predictive framework for its likely targets. Phenylpiperazine derivatives are well-documented ligands for various neurotransmitter receptors.

For instance, related compounds such as 1-(3-chlorophenyl)piperazine (mCPP) have demonstrated broad affinity for multiple serotonin (5-HT) receptor subtypes, often with IC50 values in the nanomolar range. mdpi.com Additionally, many piperazine-containing molecules exhibit significant affinity for dopamine and histamine receptors. GBR-12935, a piperazine derivative, is a potent and selective dopamine reuptake inhibitor, indicating high affinity for the dopamine transporter. chemicalbook.comiosrjournals.org The histamine H3 receptor is another common target for piperazine compounds, with many acting as potent antagonists or inverse agonists.

Based on these structural precedents, it is hypothesized that this compound would also display a complex receptor binding profile with potential affinities for serotonin, dopamine, and histamine receptors. However, without direct experimental data, the precise affinity (Ki) and selectivity of the compound remain to be determined.

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that are common targets for many centrally acting drugs. Beyond the primary neurotransmitter receptors, piperazine-based compounds have been shown to interact with a wider array of GPCRs. The specific substitutions on the phenyl and piperazine rings significantly influence this interaction profile. It is plausible that this compound may interact with other GPCRs, but specific screening assays would be necessary to confirm such activities.

Enzyme Inhibition and Modulation Studies

In addition to receptor binding, the potential for this compound to interact with enzymatic targets has been a subject of preliminary investigation.

While specific studies on this compound and PARP-1 (Poly (ADP-ribose) polymerase-1) are not available, the broader class of compounds containing a piperazine moiety has been explored for activity against various enzymes. The investigation into the enzymatic interactions of this specific compound is still in its early stages.

The mechanism by which this compound might inhibit or modulate enzyme activity would be dependent on the specific enzyme target and the nature of the interaction (e.g., competitive, non-competitive, or uncompetitive). Mechanistic studies would be required following the identification of any significant enzyme interactions.

In Vitro Cellular Activity and Mechanistic Assays

To translate receptor binding and enzyme inhibition data into a functional cellular context, a variety of in vitro assays are employed. For a compound like this compound, these assays would aim to confirm the functional consequences of its molecular interactions. For example, if the compound binds to a specific GPCR, cellular assays could determine whether it acts as an agonist, antagonist, or inverse agonist by measuring downstream signaling events such as changes in intracellular calcium or cyclic AMP (cAMP) levels. Similarly, if an enzyme is inhibited, cellular assays could measure the downstream effects of this inhibition on cellular pathways and functions. At present, specific data from such cellular and mechanistic assays for this compound are not publicly available.

Antiproliferative Effects in Established Cell Lines

Studies on Cellular Pathways and Signal Transduction

Currently, there is a lack of specific published research investigating the effects of this compound on cellular pathways and signal transduction mechanisms. Consequently, there is no available data on its potential to induce oxidative stress or cause mitochondrial impairment in cell models. The broader class of piperazine-containing compounds has been noted to interact with various cellular processes; however, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Investigation of Neurotransmitter Uptake Inhibition in Cell Systems

The inhibitory activity of this compound on neurotransmitter uptake in various cell systems has not been specifically reported in the available scientific literature. While the piperazine moiety is a common scaffold in compounds targeting neurotransmitter transporters, detailed in vitro studies quantifying the effect of this specific compound on the uptake of key neurotransmitters such as serotonin, dopamine, or norepinephrine are not currently available.

Molecular Mechanism of Action Elucidation

Detailed Analysis of Ligand-Target Interactions at the Molecular Level

A detailed molecular-level analysis of the ligand-target interactions for this compound is not described in the current literature. Molecular docking or crystallographic studies that would provide insight into its binding modes with specific biological targets have not been published.

Functional Characterization of Receptor Agonism/Antagonism

There is no specific information available in the scientific literature regarding the functional characterization of this compound as a receptor agonist or antagonist. While related arylpiperazine compounds are known to interact with a variety of receptors, the specific receptor binding profile and functional activity of this compound have not been reported.

Interactions with Biomacromolecules Beyond Receptors/Enzymes (e.g., DNA)

Specific studies investigating the interaction of this compound with biomacromolecules such as DNA are not found in the available literature. Research into its potential to intercalate with or bind to nucleic acids has not been published.

In Vivo Mechanistic Studies in Animal Models (e.g., receptor occupancy, neurotransmitter level modulation)

Detailed research findings and data tables for this compound are not available in the current body of scientific literature.

Due to the highly specific nature of the query focusing solely on "this compound" and the strict adherence required to the provided outline, a comprehensive search for relevant scientific literature was conducted. The search aimed to identify studies on the computational and theoretical chemistry applications of this specific compound.

Following a thorough review of the search results, it has been determined that there is no available scientific literature detailing the molecular docking simulations, molecular dynamics (MD) simulations, or Density Functional Theory (DFT) calculations for "1-[(3--Bromophenyl)-phenylmethyl]piperazine". The existing research on related piperazine derivatives does not fall within the strict scope of this article as per the user's instructions.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each of the outlined sections and subsections. The generation of content would require speculation or the inclusion of information on other compounds, which would violate the core instructions of focusing solely on "this compound".

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental method used to investigate the electronic structure of molecules. mdpi.com For 1-[(3-Bromophenyl)-phenylmethyl]piperazine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can be used to optimize the molecular geometry and compute various electronic properties. jksus.orgbookpi.org

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. bookpi.org

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by studying charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation between donor and acceptor orbitals. jksus.orgnih.gov This analysis provides a detailed picture of the bonding within the molecule.

Molecular Electrostatic Potential (MEP) maps are valuable for predicting reactivity. bookpi.org By mapping the electrostatic potential onto the electron density surface, MEP analysis identifies electron-rich regions (nucleophilic sites, typically colored in red or yellow) and electron-poor regions (electrophilic sites, colored in blue). For this compound, the nitrogen atoms of the piperazine (B1678402) ring are expected to be nucleophilic centers, while the hydrogen atoms and the region around the bromine atom may act as electrophilic sites.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Significance
HOMO Energy Indicates electron-donating regions, likely centered on the piperazine and phenyl rings.
LUMO Energy Indicates electron-accepting regions, influenced by the bromophenyl group.
HOMO-LUMO Gap Predicts the chemical reactivity and kinetic stability of the molecule.

Spectroscopic Property Prediction

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. bohrium.com Time-Dependent DFT (TD-DFT) is a common approach for simulating electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. mdpi.comnih.gov

Theoretical calculations of vibrational spectra (Infrared and Raman) are typically performed by computing the harmonic vibrational frequencies at the optimized geometry. mdpi.comjksus.org The predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups within the this compound molecule. researchgate.net

In Silico Pharmacokinetic and Pharmacodynamic Modeling

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of candidate molecules, helping to identify potential liabilities early in the development process. researchgate.netresearchgate.net For this compound, various computational models and software, such as SwissADME, can be used to estimate its pharmacokinetic profile.

Key ADME parameters that can be computationally predicted include:

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-active compounds.

CYP450 Inhibition: Predicts potential for drug-drug interactions.

Plasma Protein Binding: Influences the distribution and availability of the compound.

Prediction of Drug-Likeness and Bioavailability Potential

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that make it a likely candidate for an oral drug. researchgate.net Several rule-based filters are used for this purpose, with Lipinski's Rule of Five being the most well-known. These rules are based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

Parameter Lipinski's Rule of Five Predicted Value (Illustrative) Compliance
Molecular Weight ≤ 500 ~345.3 Yes
LogP (Lipophilicity) ≤ 5 ~4.5 Yes
H-bond Donors ≤ 5 1 Yes

Computational models can also provide a "bioavailability score," which integrates various physicochemical properties to predict the fraction of an administered dose that reaches systemic circulation.

Advanced Theoretical Approaches (e.g., QM/MM, Metadynamics)

For a more detailed understanding of the interactions of this compound with biological targets, more advanced computational methods can be applied.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that allows for the study of a small, electronically important part of a system (e.g., the ligand and the active site of a protein) with high-level quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with more computationally efficient molecular mechanics. This method can provide detailed insights into reaction mechanisms and binding interactions.

Metadynamics is an enhanced sampling technique used in molecular dynamics simulations to explore the free energy landscape of a system. nih.gov It can be used to study complex processes like ligand binding and unbinding, conformational changes, and chemical reactions that occur on timescales longer than those accessible by standard molecular dynamics. biorxiv.orgrsc.org For this compound, metadynamics could be used to calculate the binding free energy to a target protein and to identify the most stable binding poses. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-[(3-Bromophenyl)-phenylmethyl]piperazine is expected to show distinct signals corresponding to each unique proton environment. The benzhydryl proton (-CH-), being a single proton attached to two aromatic rings and a nitrogen atom, would typically appear as a singlet in the range of δ 4.2-4.4 ppm. The protons of the piperazine (B1678402) ring are expected to appear as two broad multiplets in the aliphatic region (approximately δ 2.4-3.0 ppm), corresponding to the four protons adjacent to the benzhydryl nitrogen and the four protons adjacent to the secondary amine. The aromatic region (δ 7.0-7.6 ppm) would be complex, containing signals for the nine aromatic protons. The five protons of the unsubstituted phenyl ring would likely appear as a series of multiplets. The four protons of the 3-bromophenyl group would present a more distinct pattern, with signals corresponding to H-2', H-4', H-5', and H-6', showing characteristic splitting patterns (e.g., doublet, triplet, doublet of doublets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key predicted signals include the benzhydryl carbon (-CH-) at approximately δ 75-80 ppm, and the piperazine carbons, which would appear in the δ 45-55 ppm range. The spectrum would also display signals for the 12 unique aromatic carbons, including the carbon atom directly bonded to the bromine (C-Br), which would be identifiable in the δ 120-125 ppm region, and the other 11 aromatic carbons spread across the δ 125-145 ppm range.

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is crucial for assigning the protons on both the 3-bromophenyl and the unsubstituted phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzhydryl CH4.2 - 4.4 (s, 1H)75 - 80
Piperazine CH₂ (N-CH)2.4 - 2.6 (m, 4H)50 - 55
Piperazine CH₂ (NH)2.7 - 2.9 (m, 4H)45 - 50
Phenyl C-H7.2 - 7.4 (m, 5H)127 - 130
3-Bromophenyl C-H7.1 - 7.5 (m, 4H)125 - 135
Aromatic C (ipso)-140 - 145
Aromatic C-Br-120 - 125

The piperazine ring typically adopts a stable chair conformation to minimize steric strain researchgate.net. In this compound, the bulky benzhydryl group is expected to preferentially occupy the equatorial position to reduce unfavorable 1,3-diaxial interactions. The piperazine ring can undergo a ring-flipping process, interconverting between two chair conformers. This dynamic process can be studied using variable-temperature (VT) NMR spectroscopy. At low temperatures, the ring flip is slow on the NMR timescale, and distinct signals for the axial and equatorial protons of the piperazine ring may be observed. As the temperature increases, the rate of inversion increases, leading to the broadening and eventual coalescence of these signals into time-averaged, broad singlets.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the mass spectrum of this compound would be expected to show a distinct molecular ion (M⁺˙) peak. A key feature would be the isotopic pattern characteristic of a bromine-containing compound: two peaks of nearly equal abundance, one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the molecule with the ⁸¹Br isotope.

The fragmentation of the molecule would likely be dominated by the cleavage of the bond between the benzhydryl carbon and the piperazine nitrogen. This would result in the formation of a highly stable bromobenzhydryl cation ([C₁₃H₁₀Br]⁺). This fragment would also exhibit the characteristic M and M+2 isotopic pattern. Further fragmentation of the piperazine ring would produce smaller ions, providing additional structural confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments

m/z (mass/charge) Proposed Fragment Ion Notes
330/332[C₁₇H₁₉BrN₂]⁺˙Molecular ion (M⁺˙) showing Br isotope pattern
245/247[C₁₃H₁₀Br]⁺Bromobenzhydryl cation, likely the base peak
167[C₁₃H₁₁]⁺Benzhydryl cation (loss of Br radical from fragment)
85[C₄H₉N₂]⁺Piperazine ring fragment

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides an extremely accurate mass measurement of the molecular ion (typically as the protonated molecule, [M+H]⁺). For C₁₇H₁₉BrN₂, the calculated exact mass of the [M+H]⁺ ion (C₁₇H₂₀⁷⁹BrN₂⁺) is 331.0808. HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula, C₁₇H₁₉BrN₂, thereby confirming the compound's identity and purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. These include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic piperazine and benzhydryl groups (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are expected in the 1100-1300 cm⁻¹ range. The spectrum would also contain a peak in the fingerprint region corresponding to the C-Br stretch. The N-H stretch of the secondary amine in the piperazine ring would be visible as a moderate band around 3300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl and 3-bromophenyl groups. These aromatic systems are expected to exhibit π → π* transitions, resulting in one or more absorption maxima (λmax) in the UV region, typically between 200 and 280 nm.

Identification of Functional Groups

Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying the key functional groups within the this compound molecule.

The FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts. The bromophenyl and phenyl rings would produce signals for aromatic C-H stretching vibrations typically found between 3100 and 3000 cm⁻¹ and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. A distinct band corresponding to the C-Br stretch is anticipated at lower frequencies, generally in the 600-500 cm⁻¹ range. The piperazine ring would be identified by aliphatic C-H stretching vibrations from its methylene (CH₂) groups, appearing in the 2950-2800 cm⁻¹ range, and C-N stretching vibrations, which are typically observed between 1250 and 1020 cm⁻¹.

¹H and ¹³C NMR spectroscopy provide a more detailed map of the molecule's carbon-hydrogen framework. In the ¹H NMR spectrum, the protons of the two aromatic rings would generate complex multiplet signals in the aromatic region (δ 7.0-8.0 ppm). The single proton of the benzhydryl methine (CH) group would likely appear as a distinct singlet. The eight protons of the piperazine ring's methylene groups are expected to produce signals in the aliphatic region, often as broad multiplets due to conformational dynamics of the ring. rsc.orgnih.govresearchgate.net Temperature-dependent NMR studies on similar N-substituted piperazines have shown that the piperazine ring can undergo chair-to-chair interconversion, which affects the appearance of these signals. rsc.org

The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon environment. The carbons of the aromatic rings would resonate in the δ 120-150 ppm range, with the carbon atom bonded to the bromine atom showing a characteristic shift. The methine carbon of the benzhydryl group and the methylene carbons of the piperazine ring would appear in the upfield region of the spectrum.

Table 1: Predicted Spectroscopic Data for Functional Group Identification

Functional Group Technique Expected Position/Shift Vibration/Signal Type
Phenyl/BromophenylFTIR3100-3000 cm⁻¹Aromatic C-H Stretch
Phenyl/BromophenylFTIR1600-1450 cm⁻¹Aromatic C=C Stretch
BromophenylFTIR600-500 cm⁻¹C-Br Stretch
PiperazineFTIR2950-2800 cm⁻¹Aliphatic C-H Stretch
PiperazineFTIR1250-1020 cm⁻¹C-N Stretch
Phenyl/Bromophenyl¹H NMRδ 7.0-8.0 ppmAromatic Protons
Benzhydryl¹H NMRδ ~5.0-5.5 ppm (estimated)Methine Proton (CH)
Piperazine¹H NMRδ ~2.5-3.5 ppm (estimated)Methylene Protons (CH₂)
Phenyl/Bromophenyl¹³C NMRδ 120-150 ppmAromatic Carbons
Benzhydryl¹³C NMRδ ~70-80 ppm (estimated)Methine Carbon (CH)
Piperazine¹³C NMRδ ~45-55 ppm (estimated)Methylene Carbons (CH₂)

Electronic Transitions and Chromophore Analysis

The ultraviolet-visible (UV-Vis) absorption properties of this compound are determined by its chromophores, which are the parts of the molecule that absorb light. The primary chromophores in this compound are the phenyl and 3-bromophenyl rings. These aromatic systems contain delocalized π-electrons that can be excited to higher energy orbitals by absorbing UV radiation.

Table 2: Predicted UV-Vis Absorption Data

Chromophore Expected Transition Predicted λ_max (in Hexane)
Phenyl Ringπ → π~260 nm
3-Bromophenyl Ringπ → π~265-275 nm

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While specific crystallographic data for this compound is not publicly available, its solid-state structure can be predicted based on analyses of closely related compounds, such as other 1-benzhydryl piperazine derivatives. researchgate.net

Solid-State Structure Determination and Conformational Analysis

A single-crystal X-ray diffraction analysis would reveal the precise spatial arrangement of the atoms. It is highly probable that the six-membered piperazine ring would adopt a stable chair conformation, as this minimizes torsional and steric strain. researchgate.net The bulky 1-[(3-Bromophenyl)-phenylmethyl] substituent would be expected to occupy an equatorial position on the piperazine ring to reduce steric hindrance with the ring's axial hydrogens.

The analysis would also determine the relative orientation of the two aromatic rings of the benzhydryl group. The geometry around the central methine carbon would be tetrahedral. Studies on similar structures show that the piperazine ring can exhibit slight distortions from a perfect chair conformation due to the bulky substituents. researchgate.net

Table 3: Illustrative Crystallographic Parameters (Based on a similar Benzhydryl Piperazine Derivative)

Parameter Expected Value/Observation
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or C2/c
Piperazine ConformationChair
Substituent PositionEquatorial
C-N-C bond angle (piperazine)~110-112°
C-C-C bond angle (aromatic)~120°

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal lattice is governed by various non-covalent intermolecular interactions. The dominant forces would be van der Waals interactions between the large, nonpolar aromatic rings.

Chromatographic Techniques for Research Applications

Chromatographic methods are essential for the purification, separation, and quantification of this compound in research samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of the compound and quantifying its amount in a mixture. Given the relatively nonpolar nature of the molecule, a reversed-phase HPLC method would be most suitable. thermofisher.cn

In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica-based column, is used with a polar mobile phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. lcms.cz To ensure good peak shape and reproducibility, a buffer like ammonium acetate or a small amount of an acid like formic acid is often added to the mobile phase. nih.gov

Detection would be achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., ~265 nm). For purity assessment, the percentage purity is calculated from the relative area of the main peak in the chromatogram. For quantification, a calibration curve is constructed by injecting known concentrations of a pure standard and plotting the peak area versus concentration. This allows for the accurate determination of the compound's concentration in unknown samples.

Table 4: Representative HPLC Method Parameters

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 25-40 °C
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of thermally stable and volatile compounds. For piperazine derivatives, GC-MS with electron ionization (EI) provides distinct fragmentation patterns that serve as a chemical fingerprint for structural elucidation.

While specific GC-MS data for this compound is not extensively published, the fragmentation pattern can be predicted based on the analysis of its structural analogues, such as 1-(4-bromophenyl)piperazine (pBPP), and general fragmentation rules for benzylpiperazines and phenylpiperazines. nih.govxml-journal.net

The electron ionization mass spectrum is expected to show a molecular ion (M+) peak corresponding to its molecular weight (C17H19BrN2), exhibiting a characteristic bromine isotope pattern (M+ and M+2 peaks with an approximate 1:1 ratio). nih.gov The fragmentation is likely dominated by several key pathways:

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atoms is a primary site for cleavage. The most significant fragmentation is anticipated to be the cleavage of the bond between the phenylmethyl (benzyl) group and the piperazine nitrogen, leading to the formation of a stable tropylium ion (C7H7+) at m/z 91. This is a characteristic fragment for benzylpiperazines. xml-journal.net

Piperazine Ring Fission: Cleavage within the piperazine ring is a common pathway for this class of compounds. nih.govxml-journal.net This can lead to the loss of a C2H4N fragment, resulting in a significant ion. For the related compound 1-(4-bromophenyl)piperazine, this cleavage forms the base peak. nih.gov

Fragments from the Bromophenyl Moiety: The bromophenylpiperazine portion of the molecule will also produce characteristic ions. These include the bromophenyl cation (C6H4Br+) at m/z 155/157 and other fragments retaining the bromine atom, which will be readily identifiable by their isotopic signature. nih.gov

A summary of the predicted key fragments for this compound in GC-EI-MS is presented below.

m/z (mass-to-charge ratio)Proposed Ion StructureFragmentation Pathway
330/332[C17H19BrN2]+•Molecular Ion (M+)
239/241[C10H12BrN2]+Loss of tropylium radical (•C7H7)
155/157[C6H4Br]+Bromophenyl cation
91[C7H7]+Tropylium ion (from benzyl (B1604629) cleavage)
56[C3H6N]+Piperazine ring fragment

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing non-volatile compounds in complex matrices without the need for derivatization. Using electrospray ionization (ESI), the analysis typically begins with the formation of a protonated molecule [M+H]+. Collision-induced dissociation (CID) of this precursor ion generates a series of product ions that are diagnostic of the molecule's structure.

For this compound, the protonated molecule would have an m/z of 331/333. The fragmentation pathways in LC-MS/MS can be inferred from studies on related phenylpiperazine and benzylpiperazine structures. nih.govxml-journal.net Two primary dissociation pathways are expected upon CID:

Cleavage of the Benzyl Group: The bond between the benzyl carbon and the piperazine nitrogen is susceptible to cleavage, leading to the formation of the [M+H - C7H7]+ ion and the characteristic benzyl fragment at m/z 91.

Piperazine Ring Fragmentation: The protonated piperazine ring can undergo fragmentation, often initiated by the loss of ammonia (NH3) or ethylene (C2H4) moieties, leading to a cascade of product ions. nih.gov For the related 1-(4-bromophenyl)piperazine, fragmentation of the protonated molecule involves the loss of ammonia from the piperazine ring, followed by the loss of C2H2. nih.gov

The high resolution and accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) analyzers, allow for the determination of elemental compositions for both precursor and product ions, further confirming the proposed structures. nih.gov

An overview of the anticipated LC-MS/MS transitions for this compound is provided in the following table.

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossFragmentation Pathway Description
331/333240/242C7H7• (benzyl radical)Cleavage of the C-N bond at the benzyl position
331/33391C10H12BrN2 (bromophenylpiperazine)Formation of the tropylium ion
331/333314/316NH3 (ammonia)Loss of ammonia from the piperazine ring
240/242197/199C2H5N (ethylamine)Fission of the piperazine ring from the bromophenylpiperazine fragment

Future Directions and Emerging Research Avenues

Exploration of Novel Chemical Modifications and Hybrid Structures

Future research will likely focus on the synthesis of novel analogues of 1-[(3-Bromophenyl)-phenylmethyl]piperazine to enhance potency, selectivity, and pharmacokinetic properties. The core structure offers multiple points for modification, including the bromophenyl ring, the unsubstituted phenyl ring, and the piperazine (B1678402) nitrogen.

Key Modification Strategies:

Ring Substitutions: Introducing a variety of substituents (e.g., fluoro, chloro, methyl, cyano) on the aromatic rings can significantly influence the compound's electronic and steric properties, thereby affecting its target-binding affinity and metabolic stability. researchgate.net

Bioisosteric Replacement: Replacing the bromine atom with other functional groups (e.g., trifluoromethyl, cyano) could modulate the compound's activity and physicochemical characteristics.

Piperazine Ring Functionalization: The secondary amine in the piperazine moiety is a key handle for introducing diverse chemical groups to alter solubility, cell permeability, and target engagement.

Hybrid Structures: A promising strategy involves creating hybrid molecules by linking the this compound scaffold to other known pharmacophores. This approach aims to develop agents with dual or synergistic modes of action. For instance, combining the piperazine core with moieties from antifungal, anticancer, or antipsychotic agents could lead to novel therapeutics with improved efficacy. mdpi.commdpi.com The piperazine ring itself is a common component in treatments for a wide range of diseases, including cancer and neurodegenerative disorders like Parkinson's and Alzheimer's disease. mdpi.commdpi.com

Modification Site Potential Modifications Anticipated Outcome
3-Bromophenyl RingSubstitution with electron-withdrawing/donating groupsModulate target affinity and selectivity
Phenyl RingIntroduction of polar or lipophilic groupsAlter pharmacokinetic profile (ADME)
Piperazine Nitrogen (N4)Acylation, alkylation, or linkage to other pharmacophoresCreate hybrid molecules with dual action; improve solubility

Identification of Unexplored Pharmacological Targets and Mechanisms

While arylpiperazines are known to interact with central nervous system receptors, the full pharmacological profile of this compound remains to be elucidated. mdpi.comnih.gov High-throughput screening and chemoproteomics approaches can be employed to identify novel protein targets.

Potential Therapeutic Areas:

Oncology: Many piperazine derivatives exhibit anticancer properties by inducing cell cycle arrest, inhibiting angiogenesis, or interacting with DNA. nih.govmdpi.com Screening against a panel of cancer cell lines could reveal potential antineoplastic activity. researchgate.net

Neurodegenerative Diseases: Given the prevalence of the piperazine scaffold in CNS-active drugs, exploring its potential against targets implicated in Alzheimer's or Parkinson's disease is a logical next step. mdpi.com

Infectious Diseases: The piperazine moiety is found in various antibacterial, antifungal, and antiparasitic agents. researchgate.netmdpi.com The compound could be tested for activity against a broad spectrum of pathogens.

Unraveling the mechanism of action is crucial. This involves downstream studies to understand how the compound's interaction with a target protein translates into a cellular and physiological effect.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Applications of AI/ML:

Predictive Modeling: ML algorithms can be trained on existing data from similar arylpiperazine compounds to predict the biological activity, physicochemical properties, and potential toxicity of novel, virtual derivatives. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel arylmethyl piperazine structures with enhanced efficacy and safety profiles. mdpi.commit.edu

Retrosynthesis Planning: AI-powered tools can predict viable and efficient synthetic routes for complex target molecules, overcoming potential bottlenecks in chemical synthesis. biopharmatrend.com

AI/ML Application Description Impact on Research
QSAR ModelingPredicts biological activity based on chemical structure.Prioritizes synthesis of high-potential compounds.
ADMET PredictionForecasts Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.govReduces late-stage failures by identifying problematic compounds early.
Generative ChemistryDesigns novel molecules with optimized properties. mdpi.commit.eduExpands the accessible chemical space for new drug candidates.
Synthesis PlanningSuggests efficient chemical reaction pathways. mit.edubiopharmatrend.comAccelerates the synthesis of novel derivatives.

Development of Advanced In Vitro Systems for Mechanistic Research

To gain deeper insights into the biological effects of this compound, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant systems. mdpi.com

Advanced Models:

3D Cell Cultures (Organoids and Spheroids): These models better replicate the complex cell-cell and cell-matrix interactions of native tissues, providing a more accurate assessment of a compound's efficacy and toxicity. mdpi.com

Organs-on-a-Chip (OOC): Microfluidic devices that mimic the structure and function of human organs (e.g., liver, gut, brain) allow for the study of compound metabolism, absorption, and organ-specific toxicity in a controlled, human-relevant environment. mdpi.comnih.gov For instance, a combined gut and liver-on-a-chip model can simultaneously evaluate oral absorption and subsequent hepatic metabolism. mdpi.com

High-Content Imaging and Analysis: Automated microscopy combined with sophisticated image analysis can provide quantitative data on multiple cellular parameters (e.g., viability, apoptosis, target localization) following compound treatment, offering a detailed view of the mechanism of action.

These advanced models can help to bridge the gap between preclinical studies and clinical trials, improving the predictive value of in vitro research. mdpi.com

Application in Chemical Biology as Molecular Probes

Compounds with specific biological targets, like many arylpiperazines, can be repurposed as chemical probes to study biological processes. By chemically modifying this compound, it can be converted into a tool for target identification and validation.

Probe Development Strategies:

Affinity-Based Probes: Attaching a reactive group allows the compound to covalently bind to its target protein, which can then be isolated and identified using mass spectrometry.

Fluorescent Probes: Conjugating a fluorophore to the molecule enables researchers to visualize the subcellular localization of the target protein and track its dynamics in living cells using advanced microscopy techniques.

Radiolabeled Ligands: Introducing a radioactive isotope (e.g., ³H or ¹⁸F) allows for quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET) to study target distribution and occupancy in the brain or other tissues. mdpi.com

The development of such probes from the this compound scaffold would provide invaluable tools for basic biological research and drug discovery.

Addressing Research Gaps and Challenges in Arylmethyl Piperazine Chemistry

Despite the potential of the arylmethyl piperazine class, several challenges and knowledge gaps need to be addressed to fully exploit its therapeutic potential.

Improving Selectivity: A primary challenge is designing compounds that are highly selective for a single target to minimize off-target effects and associated side effects. mdpi.com

Understanding Structure-Activity Relationships (SAR): A comprehensive understanding of how specific structural modifications affect biological activity is often lacking. Systematic studies are needed to build robust SAR models that can guide the rational design of more effective compounds. researchgate.netnih.gov

Synthetic Accessibility: While the piperazine core is synthetically tractable, the creation of complex, multi-substituted derivatives can be challenging and require the development of novel synthetic methodologies. nih.gov

Predictive Toxicology: There is a continuous need for better preclinical models, both in silico and in vitro, that can accurately predict human toxicity, particularly hepatotoxicity and cardiotoxicity, which are common concerns for new chemical entities. nih.govresearchgate.net

Future research efforts focused on these areas will be critical for advancing this compound and related compounds from promising chemical matter to clinically useful agents.

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentRoleEquiv.Conditions
3-Bromobenzyl bromideElectrophile1.0Reflux in DMF, 2 h
Sodium ascorbateReducing agent0.6RT, H₂O/DCM
CuSO₄·5H₂OCatalyst0.3RT, 2 h

How should researchers characterize this compound and validate its purity?

Basic
Standard characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.93 ppm for triazole protons in analogs) .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 397.1685 [M⁺] for triazole derivatives) and isotopic patterns (e.g., bromine’s M+2 peak) .
  • Elemental Analysis : Validate C/H/N/Br content (e.g., ±0.3% deviation from theoretical values) .
  • TLC : Monitor reaction progress (hexane/ethyl acetate, 1:2) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions, especially when multiple substituents are present .

What safety precautions are critical during handling?

Q. Basic

  • Acute Toxicity : Classified as Acute Tox. 4 (Oral) per GHS. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C, away from light. Avoid incompatible materials (strong oxidizers) .
  • Waste Disposal : Follow EPA guidelines for halogenated organics (incineration with scrubbers) .

How can structure-activity relationships (SAR) guide pharmacological optimization?

Q. Advanced

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring enhances receptor binding affinity (e.g., 5-HT receptor subtypes) . For example, 3-trifluoromethylphenyl analogs show antiarrhythmic activity via 5-HT1B/1C receptor modulation .
  • Piperazine Conformation : N-benzyl substitution improves metabolic stability compared to N-alkyl derivatives .
    Methodology :
    • Synthesize analogs with systematic substituent variations.
    • Test in vitro (e.g., receptor binding assays, cytotoxicity IC₅₀).
    • Correlate electronic (Hammett σ) and steric parameters with activity .

What computational strategies predict biological activity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase II, 5-HT receptors). Key steps:
    • Prepare protein (PDB: 1CA2) by removing water and adding hydrogens.
    • Dock ligands with flexible side chains, validating with RMSD <2.0 Å .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 20 ns simulations in GROMACS) to identify persistent hydrogen bonds (e.g., with His94 in hCA II) .

How to resolve contradictions in spectral data (e.g., NMR shifts)?

Q. Advanced

  • Case Study : Discrepancies in ¹³C NMR shifts for triazole derivatives may arise from tautomerism or paramagnetic impurities.
    • Solution : Record spectra at higher field (600 MHz+) and use deuterated solvents (CDCl₃ vs. DMSO-d₆) to minimize solvent effects .
    • Alternative : X-ray crystallography (CCDC deposition) for unambiguous confirmation .

How do pKa and solubility impact experimental design?

Q. Advanced

  • pKa Determination : Potentiometric titration (e.g., piperazine derivatives have pKa₁ ~9.5, pKa₂ ~5.2). Thermodynamic parameters (ΔH°, ΔS°) derived via van’t Hoff plots explain temperature-dependent solubility .
  • Solubility Enhancement : Use co-solvents (DMSO:PBS) or formulate as hydrochloride salts (e.g., log P reduction from 2.1 to 1.3) .

What in vitro models assess pharmacological potential?

Q. Advanced

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ values <10 µM for 4-hydroxyphenyl derivatives) .
  • Receptor Profiling : Radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT1A affinity) .
  • Enzyme Inhibition : Fluorometric assays for hCA II (e.g., Kᵢ <50 nM for optimized analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.